5-(2-Amino-2-oxoethyl)-2-thiouridine
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Overview
Description
- Specifically, it occurs naturally in tRNA and plays a crucial role in protein synthesis by participating in the decoding process during translation.
- The compound’s structure consists of a uridine base (a pyrimidine nucleoside) linked to a thiouracil moiety via a 2-amino-2-oxoethyl side chain.
5-(2-Amino-2-oxoethyl)-2-thiouridine: is an organic compound with the chemical formula CHNOS. It belongs to the class of modified nucleosides found in transfer RNA (tRNA).
Preparation Methods
Synthetic Routes: The synthesis of 5-(2-Amino-2-oxoethyl)-2-thiouridine involves several steps. One common approach is as follows
Industrial Production: While industrial-scale production methods may vary, chemical synthesis remains the primary route for obtaining this compound.
Chemical Reactions Analysis
Reactions: 5-(2-Amino-2-oxoethyl)-2-thiouridine can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example
Major Products: The products formed depend on the specific reaction and the position of modification.
Scientific Research Applications
Biology: In tRNA, this modified nucleoside contributes to accurate codon recognition during translation.
Medicine: Investigating its role in protein synthesis may lead to therapeutic insights.
Industry: Its use in nucleotide analogs and RNA-based technologies is of interest.
Mechanism of Action
Decoding Accuracy: Within tRNA, 5-(2-Amino-2-oxoethyl)-2-thiouridine enhances the fidelity of codon-anticodon interactions. It helps prevent misreading of mRNA during translation.
Molecular Targets and Pathways: The compound interacts with ribosomal machinery and ensures precise amino acid incorporation.
Comparison with Similar Compounds
Uniqueness: 5-(2-Amino-2-oxoethyl)-2-thiouridine’s specific role in decoding sets it apart.
Similar Compounds: Other modified nucleosides in tRNA include pseudouridine, 5-methylcytidine, and 2-thiouridine.
Properties
Molecular Formula |
C11H15N3O6S |
---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N3O6S/c1-19-3-5-6(15)7(16)10(20-5)14-2-4(8(12)17)9(18)13-11(14)21/h2,5-7,10,15-16H,3H2,1H3,(H2,12,17)(H,13,18,21) |
InChI Key |
WROUMNXIYYXVJC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C(C(C(O1)N2C=C(C(=O)NC2=S)C(=O)N)O)O |
Origin of Product |
United States |
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